molecular formula C20H19ClN2O5 B2543433 5-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide CAS No. 953016-05-2

5-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide

Cat. No.: B2543433
CAS No.: 953016-05-2
M. Wt: 402.83
InChI Key: DWGPTSPFUXUTGS-UHFFFAOYSA-N
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Description

5-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C20H19ClN2O5 and its molecular weight is 402.83. The purity is usually 95%.
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Scientific Research Applications

Serotonin-3 (5-HT3) Receptor Antagonists

Research on compounds with structural similarities, such as various 3-substituted 5-chloro-2-methoxybenzamides, has shown significant findings in the development of potent serotonin-3 (5-HT3) receptor antagonists. These studies have contributed to understanding the binding affinity and antagonistic activity against the von Bezold-Jarisch reflex, highlighting their potential in treating conditions associated with serotonin imbalance, such as nausea and vomiting, often related to chemotherapy (Kuroita, Sakamori, & Kawakita, 1996).

Antitumor and Antimicrobial Activities

Compounds derived from marine endophytic fungi, showing structural similarities, have been investigated for their antitumor and antimicrobial activities. These studies have led to the discovery of new compounds with moderate activities, suggesting the potential of similar compounds in developing treatments for cancer and microbial infections (Xia et al., 2011).

Herbicide Metabolism in Soil

Research on the soil metabolism of herbicides structurally related to "5-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide" has provided insights into the degradation processes of such compounds in agricultural settings. These findings are crucial for understanding the environmental impact and persistence of new herbicide formulations (Rouchaud, Gustin, Callens, Vanhimme, & Bulcke, 1993).

Molecular Structure and Interaction Studies

Studies on the molecular structure and intermolecular interactions of related compounds have been conducted to understand their conformational properties and recognition patterns. This research is valuable for designing molecules with specific target binding capabilities, which is essential for developing new pharmaceuticals and materials (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Properties

IUPAC Name

5-chloro-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O5/c1-25-16-7-5-13(21)9-15(16)20(24)22-11-14-10-18(28-23-14)12-4-6-17(26-2)19(8-12)27-3/h4-10H,11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGPTSPFUXUTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.